An In-depth Technical Guide to the Chemical Properties of N-propylglycine Ethyl Ester
An In-depth Technical Guide to the Chemical Properties of N-propylglycine Ethyl Ester
A Note on the Data: Direct experimental data for N-propylglycine ethyl ester is not extensively available in public literature. This guide, therefore, presents a comprehensive, predictive overview of its chemical properties, synthesized from established chemical principles and data from homologous and structurally related compounds. This approach provides a robust and scientifically grounded framework for researchers and drug development professionals.
Introduction: Situating N-propylglycine Ethyl Ester in Chemical Space
N-propylglycine ethyl ester is a derivative of the simplest amino acid, glycine. As a member of the N-alkylated amino acid ester family, it holds potential as a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. The presence of a secondary amine and an ester functional group within the same molecule imparts a unique combination of reactivity and physical properties. This guide will provide a detailed exploration of the synthesis, predicted physicochemical and spectroscopic properties, reactivity, and handling of N-propylglycine ethyl ester.
Chemical Identity
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IUPAC Name: ethyl 2-(propylamino)acetate
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Molecular Formula: C₇H₁₅NO₂
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Molecular Weight: 145.20 g/mol
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CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, highlighting its status as a less common research chemical.
Molecular Structure:
Caption: A typical workflow for the synthesis of N-propylglycine ethyl ester.
Detailed Experimental Protocol:
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Preparation of Glycine Ethyl Ester Free Base: To a suspension of glycine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or diethyl ether, an equimolar amount of a base like triethylamine is added. The mixture is stirred, and the resulting triethylammonium chloride salt is removed by filtration. The filtrate containing the free base of glycine ethyl ester is then used directly.
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Reductive Amination: The solution of glycine ethyl ester is cooled in an ice bath. Propionaldehyde (1.0-1.2 equivalents) is added, followed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.0-1.5 equivalents). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup and Purification: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N-propylglycine ethyl ester.
Causality in Experimental Choices:
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Choice of Reducing Agent: Sodium triacetoxyborohydride and sodium cyanoborohydride are preferred as they are mild reducing agents that selectively reduce the imine intermediate in the presence of the aldehyde starting material. [1]* Use of Hydrochloride Salt: Glycine ethyl ester is often stored and handled as its more stable hydrochloride salt. The free base is generated in situ to participate in the reaction. [2]
Predicted Physicochemical Properties
The physical properties of N-propylglycine ethyl ester are predicted based on trends observed in its lower homologues, N-methylglycine ethyl ester and N,N-diethylglycine ethyl ester, as well as the parent compound, glycine ethyl ester.
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on related N-alkylated amino acid esters. |
| Boiling Point | ~160-170 °C | Higher than N,N-dimethylglycine ethyl ester (150-151 °C) due to increased molecular weight and van der Waals forces. [3] |
| Density | ~0.91-0.93 g/mL | Similar to related compounds like N,N-dimethylglycine ethyl ester (0.928 g/mL). [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Moderately soluble in water. | The presence of the ester and amine groups allows for hydrogen bonding with water, while the alkyl chains contribute to organic solvent solubility. |
Predicted Spectroscopic Analysis
The following spectroscopic data are predicted based on the known spectral characteristics of esters and secondary amines.
| Spectroscopy | Predicted Data |
| ¹H NMR | δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.4 (s, 2H, -NHCH₂COO-), δ ~2.6 (t, 2H, -NHCH₂CH₂CH₃), δ ~1.6 (sextet, 2H, -NHCH₂CH₂CH₃), δ ~1.3 (t, 3H, -OCH₂CH₃), δ ~0.9 (t, 3H, -NHCH₂CH₂CH₃), δ ~2.0-2.5 (br s, 1H, -NH-) |
| ¹³C NMR | δ ~172 (-COO-), δ ~61 (-OCH₂CH₃), δ ~52 (-NHCH₂COO-), δ ~50 (-NHCH₂CH₂CH₃), δ ~22 (-NHCH₂CH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~11 (-NHCH₂CH₂CH₃) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, weak), ~2960, 2870 (C-H stretch), ~1740 (C=O ester stretch, strong), ~1180 (C-O stretch, strong), ~1120 (C-N stretch) |
| Mass Spec (EI) | M⁺ at m/z = 145. Likely fragments: m/z = 116 ([M-C₂H₅]⁺), m/z = 72 ([M-COOC₂H₅]⁺) |
Reactivity and Chemical Behavior
N-propylglycine ethyl ester possesses two primary reactive sites: the nucleophilic secondary amine and the electrophilic ester carbonyl carbon.
Key Reactions:
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Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the compound basic. It will react with acids to form the corresponding ammonium salts.
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N-Acylation and N-Alkylation: The secondary amine can act as a nucleophile and react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, or with alkylating agents to form tertiary amines. [4]* Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-propylglycine and ethanol.
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Aminolysis: The ester can react with ammonia or other amines, particularly at elevated temperatures, to form the corresponding amide. [5] Diagram of Reactivity:
Caption: Key reactions of N-propylglycine ethyl ester.
Safety and Handling
While a specific safety data sheet (SDS) for N-propylglycine ethyl ester is not available, general precautions for handling similar amino acid esters should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [6][7]* Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Handle in a well-ventilated area or in a fume hood. [6]* Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]* Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides. [6]
Conclusion
N-propylglycine ethyl ester, while not a commonly cataloged chemical, represents a valuable synthetic intermediate. Its properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups and homologous compounds. The synthetic routes are straightforward, and its dual functionality as a nucleophilic amine and an electrophilic ester makes it a versatile tool for the construction of more complex molecules in pharmaceutical and materials science research. This guide provides a foundational understanding for researchers interested in exploring the potential of this and other N-alkylated amino acid esters.
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